N-(3-(dimethylamino)propyl)-2-(3,4-dimethylphenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride
Description
N-(3-(dimethylamino)propyl)-2-(3,4-dimethylphenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride is a benzothiazole-based acetamide derivative featuring a dimethylaminopropyl side chain, a 3,4-dimethylphenyl group, and a 6-fluoro-substituted benzothiazole core. The compound’s structure combines aromatic, heterocyclic, and tertiary amine functionalities, which are common in bioactive molecules targeting receptors or enzymes such as VEGFR-2 (vascular endothelial growth factor receptor-2) . The fluorine atom at the 6-position of the benzothiazole ring enhances metabolic stability and binding affinity, while the dimethylphenyl group may influence lipophilicity and steric interactions with biological targets . The hydrochloride salt form improves solubility for pharmacological applications.
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-2-(3,4-dimethylphenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3OS.ClH/c1-15-6-7-17(12-16(15)2)13-21(27)26(11-5-10-25(3)4)22-24-19-9-8-18(23)14-20(19)28-22;/h6-9,12,14H,5,10-11,13H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSGNRXFVHZDQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=O)N(CCCN(C)C)C2=NC3=C(S2)C=C(C=C3)F)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of N-substituted benzothiazole acetamides. Below is a systematic comparison with structurally and functionally related analogs:
Table 1: Structural and Functional Comparison
Key Comparative Insights
Substituent Effects on Bioactivity :
- The 6-fluoro group in the target compound offers a balance between electron-withdrawing effects and metabolic resistance compared to the 6-nitro group in compound 6d . Nitro groups, while potent in enhancing reactivity, may increase toxicity risks.
- Trifluoromethyl (in EP 3 348 550A1 derivatives ) provides superior lipophilicity but may reduce solubility, whereas the target compound’s dimethylphenyl group balances hydrophobicity and steric bulk for receptor binding.
Side Chain Modifications: The dimethylaminopropyl side chain in the target compound introduces a tertiary amine, enabling salt formation (hydrochloride) for improved bioavailability. This contrasts with simpler acetamides lacking such side chains (e.g., dichlorophenyl analog ).
Synthetic Routes :
- The target compound likely employs carbodiimide-mediated coupling (similar to ), whereas nitro- or trifluoromethyl-substituted analogs () require reflux with thiols or ketones .
Crystallographic and Conformational Data :
- The 3,4-dimethylphenyl group in the target compound may induce a twisted conformation between the aryl and benzothiazole rings (cf. 61.8° dihedral angle in dichlorophenyl analog ), affecting binding to flat enzyme active sites.
Table 2: Hypothetical Pharmacological Comparison
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